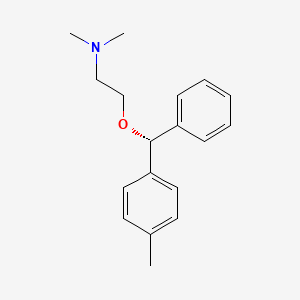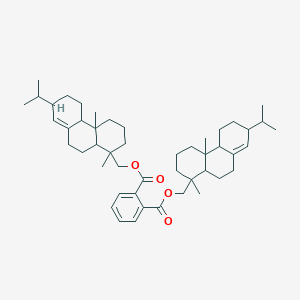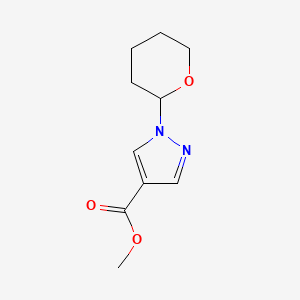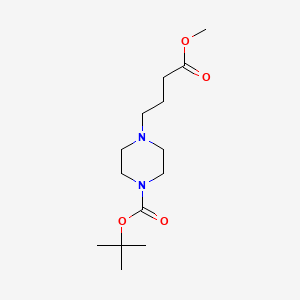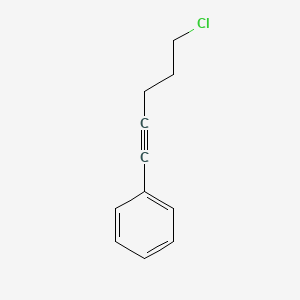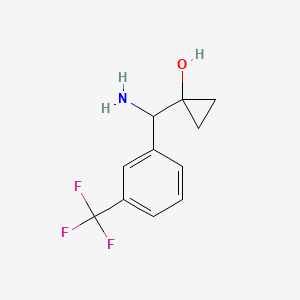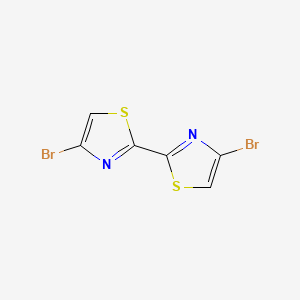
4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole is a brominated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound, in particular, has two bromine atoms attached to the thiazole rings, which can significantly influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Thiazoles: The compound can be synthesized by halogenating thiazole derivatives. This involves the substitution of hydrogen atoms on the thiazole ring with bromine atoms using brominating agents like bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a bromothiazole is coupled with a boronic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale halogenation reactions. These reactions are conducted under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the bromine atoms are replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of different thiazole derivatives.
Substitution: Substitution reactions involve the replacement of bromine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Thiazole derivatives with hydroxyl or carbonyl groups.
Reduction Products: Thiazole derivatives with hydrogenated bromine atoms.
Substitution Products: Thiazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used to study biological processes involving thiazole derivatives.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or UV stabilizers.
Mechanism of Action
The mechanism by which 4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
4-Bromo-2-(4-bromophenyl)-1,3-thiazole: Similar structure but with a phenyl group instead of a second thiazole ring.
2,4-Dibromothiazole: Contains two bromine atoms on a single thiazole ring.
Uniqueness: 4-Bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole is unique due to its dual bromine substitution on two thiazole rings, which can lead to distinct chemical and biological properties compared to its similar counterparts.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Further research and development can uncover additional uses and benefits of this intriguing molecule.
Properties
Molecular Formula |
C6H2Br2N2S2 |
|---|---|
Molecular Weight |
326.0 g/mol |
IUPAC Name |
4-bromo-2-(4-bromo-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H2Br2N2S2/c7-3-1-11-5(9-3)6-10-4(8)2-12-6/h1-2H |
InChI Key |
LTYMEFGYNZAQAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C2=NC(=CS2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


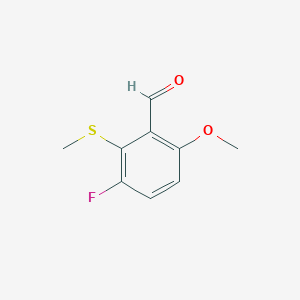
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(3,5-dimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B15360502.png)
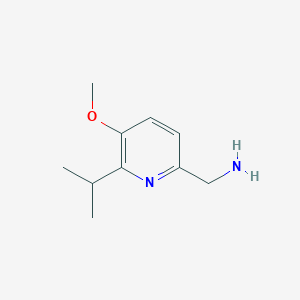
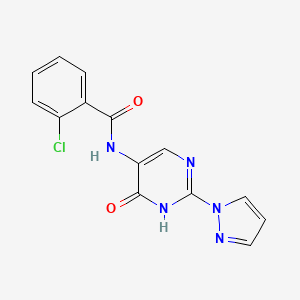
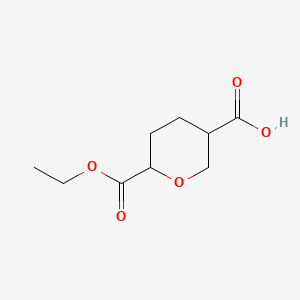

![1'-benzyl-6-chlorospiro[4H-1,4-benzoxazine-2,4'-piperidine]-3-one](/img/structure/B15360547.png)
